molecular formula C8H7FN2S B2554218 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine CAS No. 1155287-47-0

5-Fluoro-6-methyl-1,3-benzothiazol-2-amine

Cat. No. B2554218
CAS RN: 1155287-47-0
M. Wt: 182.22
InChI Key: OQQFVEGDEQPCHH-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 1155287-47-0 . It has a molecular weight of 182.22 and is a powder in physical form .


Synthesis Analysis

The synthesis of 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine can be achieved through various methods. One common method involves the reaction between 2-amino-4-fluorophenol and 2-chloro-1,3-benzothiazole in the presence of sodium acetate in glacial acetic acid.


Molecular Structure Analysis

The molecular structure of 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine can be represented by the InChI code: 1S/C8H7FN2S/c1-4-2-7-6 (3-5 (4)9)11-8 (10)12-7/h2-3H,1H3, (H2,10,11) .


Physical And Chemical Properties Analysis

5-Fluoro-6-methyl-1,3-benzothiazol-2-amine is a yellow solid with a melting point of 188-189°C . It has a molecular weight of 182.22 g/mol and a molecular formula of C8H7FN2S .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

5-Fluoro-6-methyl-1,3-benzothiazol-2-amine has attracted attention in drug development. Researchers have synthesized benzothiazole derivatives with potential anti-tubercular activity . These compounds exhibit inhibitory potency against Mycobacterium tuberculosis (M. tuberculosis). The synthesis involves diverse pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation. Molecular docking studies have explored their interaction with the target enzyme DprE1, aiming to enhance anti-tubercular efficacy.

Agrochemicals and Pesticides

Benzothiazole derivatives, including those based on 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine, have potential applications as agrochemicals. Their bioactivity against pests, fungi, or plant diseases is an area of ongoing research.

Safety and Hazards

The safety information for 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-fluoro-6-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQFVEGDEQPCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-methyl-1,3-benzothiazol-2-amine

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